![molecular formula C12H6N2O2 B1354950 Pyrido[3,4-g]isoquinoline-5,10-dione CAS No. 117727-15-8](/img/structure/B1354950.png)
Pyrido[3,4-g]isoquinoline-5,10-dione
Vue d'ensemble
Description
Pyrido[3,4-g]isoquinoline-5,10-dione is a chemical compound with the molecular formula C12H6N2O2 . It has been used in the preparation of anthraquinone analogue cathode materials, which have thermodynamic and dynamic properties that can be used in rechargeable lithium-ion batteries .
Synthesis Analysis
The synthesis of Pyrido[3,4-g]isoquinoline-5,10-dione involves several steps. The process starts with the preparation of a tetrasubstituted benzene derivative A, with substituents at the 1- and 2-positions used to construct the isoquinoline moiety (after Sonogashira cross-coupling with TMS-acetylene and subsequent cyclization in the presence of ammonia), while those at the 4- and 5-positions allowed the formation of the aminopyrimidine moiety (after oxidation, nitration and condensation with diversely substituted guanidine/amidine derivatives) .Molecular Structure Analysis
The molecular structure of Pyrido[3,4-g]isoquinoline-5,10-dione is characterized by a quinone nucleus, which is an important structural moiety in a number of complex chemotherapeutic agents . The introduction of heteroatom (N, S) into different positions of the basic quinone system, has been one of approach adopted in order to increase their therapeutic index .Physical And Chemical Properties Analysis
Pyrido[3,4-g]isoquinoline-5,10-dione has a molecular weight of 210.19 g/mol . It has a predicted boiling point of 441.3±35.0 °C and a predicted density of 1.444±0.06 g/cm3 .Applications De Recherche Scientifique
Redox Flow Batteries
Pyrido[3,4-g]isoquinoline-5,10-dione has been investigated for its potential use in Redox Flow Batteries (RFBs) . RFBs rely on the development of cheap, highly soluble, and high-energy-density electrolytes. The compound has been explored in the area of hydrogen peroxide production and was shown to greatly improve solubility compared to Anthraquinones (AQs) .
Electromagnetic Radiation Absorption
This compound is a nanosheet material with a layered structure. It has been shown to be able to absorb electromagnetic radiation and convert it into heat . This property could be useful in various applications, including energy harvesting and thermal management.
Propriétés
IUPAC Name |
pyrido[3,4-g]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-1-3-13-5-9(7)12(16)8-2-4-14-6-10(8)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLUOJYWKAUGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C3=C(C2=O)C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567397 | |
| Record name | Pyrido[3,4-g]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,4-g]isoquinoline-5,10-dione | |
CAS RN |
117727-15-8 | |
| Record name | Pyrido[3,4-g]isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrido[3,4-g]isoquinoline-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



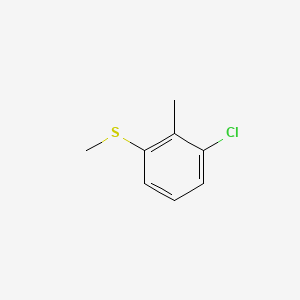
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)
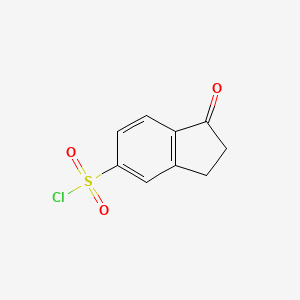
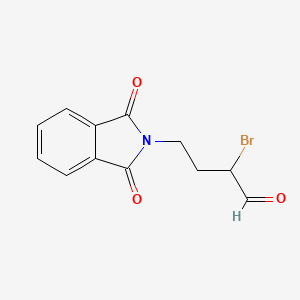
![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)
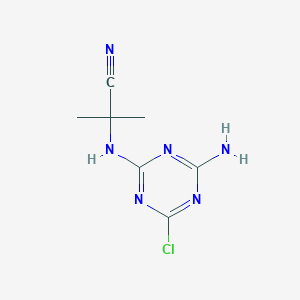
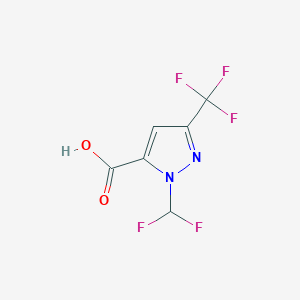
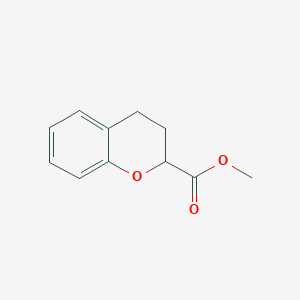
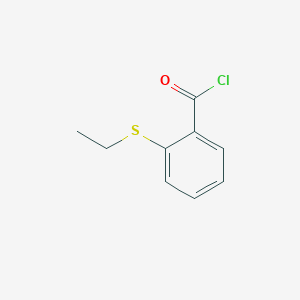
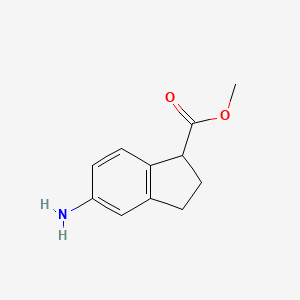
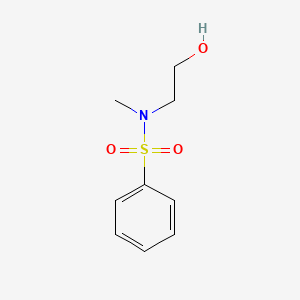
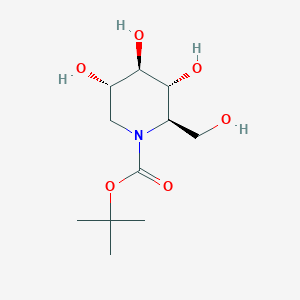
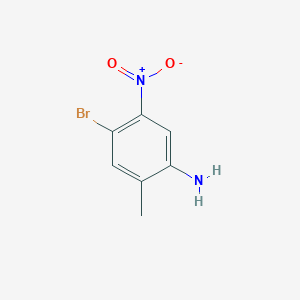
![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)